molecular formula C18H16FNO3S B11084773 3-(4-Fluorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

3-(4-Fluorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11084773
M. Wt: 345.4 g/mol
InChI Key: DZTIRHYRVGCXOL-UHFFFAOYSA-N
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Description

3-(4-FLUOROBENZOYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound that features a thiazolane ring substituted with fluorobenzoyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROBENZOYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiazolane ring, followed by the introduction of the fluorobenzoyl and methylphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROBENZOYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(4-FLUOROBENZOYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-FLUOROBENZOYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-FLUOROBENZOYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID stands out due to its thiazolane ring structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C18H16FNO3S

Molecular Weight

345.4 g/mol

IUPAC Name

3-(4-fluorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C18H16FNO3S/c1-11-2-4-13(5-3-11)17-20(15(10-24-17)18(22)23)16(21)12-6-8-14(19)9-7-12/h2-9,15,17H,10H2,1H3,(H,22,23)

InChI Key

DZTIRHYRVGCXOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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